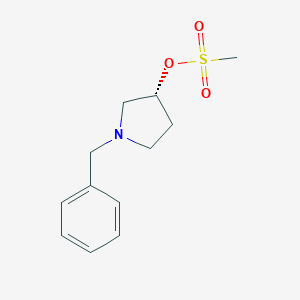

3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)-

Description

Historical Context of Pyrrolidine-Based Research

The historical development of pyrrolidine-based research traces its origins to the early isolation and characterization of naturally occurring alkaloids containing the pyrrolidine framework. The scientific investigation of pyrrolidine derivatives began in earnest during the early twentieth century, when researchers first recognized the structural motif in several pharmacologically active natural products. Morphine isolation from opium plants in 1804 by Friedrich Wilhelm Adam Sertürner marked a pivotal moment in alkaloid chemistry, although the full appreciation of pyrrolidine-containing structures would come later. The subsequent work of researchers such as P. J. Pelletier and J. B. Caventou between 1817 and 1821 established the foundation for systematic alkaloid research, leading to the identification of numerous pyrrolidine-containing compounds.

The industrial synthesis of pyrrolidine itself was developed through innovative approaches involving the reaction of 1,4-butanediol with ammonia under specific temperature and pressure conditions. This breakthrough enabled large-scale production and facilitated extensive research into pyrrolidine derivatives. The development of catalytic hydrogenation methods using cobalt and nickel oxide catalysts supported on alumina represented a significant advancement in pyrrolidine chemistry. These synthetic methodologies provided the foundation for exploring more complex pyrrolidine derivatives, including functionalized variants like methanesulfonate esters.

The evolution of stereoselective synthesis methods during the latter half of the twentieth century profoundly impacted pyrrolidine research. The recognition that stereochemistry plays a crucial role in biological activity drove researchers to develop methods for accessing enantiomerically pure pyrrolidine derivatives. The development of chiral auxiliary-based approaches and asymmetric catalysis enabled the synthesis of compounds with specific stereochemical configurations, such as the (3R)-arrangement found in 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)-. These advances coincided with growing understanding of structure-activity relationships in pharmaceutical research, establishing pyrrolidine derivatives as privileged scaffolds for drug development.

The period from 2015 to 2023 witnessed remarkable progress in pyrrolidine-based research, with investigators exploring diverse biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This contemporary research phase has been characterized by sophisticated synthetic methodologies and detailed mechanistic studies that have revealed the fundamental principles governing pyrrolidine derivative activity. The development of novel synthetic routes, such as photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives, has expanded the accessible chemical space and opened new avenues for pharmaceutical exploration.

Significance in Medicinal Chemistry

The significance of 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)- in medicinal chemistry stems from its unique structural features and versatile chemical reactivity. Pyrrolidine derivatives have established themselves as fundamental building blocks in pharmaceutical development due to their ability to mimic natural amino acid structures while providing enhanced metabolic stability. The compound's methanesulfonate group serves as an excellent leaving group, enabling facile nucleophilic substitution reactions that can introduce diverse functional groups for structure-activity relationship studies. This chemical versatility makes the compound particularly valuable as a synthetic intermediate for accessing libraries of related structures with varied biological properties.

The compound's utility extends to enzyme inhibition studies, where pyrrolidine derivatives have demonstrated significant potential as alpha-amylase and alpha-glucosidase inhibitors. These enzymes play crucial roles in carbohydrate metabolism, making their inhibition relevant for treating type-2 diabetes. Research has shown that pyrrolidine derivatives with specific substitution patterns can achieve notable inhibitory activity, with some compounds exhibiting half-maximal inhibitory concentration values in the range of 18-36 micrograms per milliliter. The structural precision afforded by the (3R)-configuration enables fine-tuning of enzyme selectivity and potency.

Contemporary medicinal chemistry research has revealed that pyrrolidine derivatives possess remarkable diversity in their biological activities. Studies conducted between 2015 and 2023 have demonstrated antimicrobial properties against various pathogenic microorganisms, antiviral activity against several viral targets, and significant anticancer potential. The pyrrolidine framework's ability to adopt specific three-dimensional conformations allows for precise molecular recognition, enabling selective interactions with biological targets. This selectivity is crucial for developing therapeutics with improved efficacy and reduced off-target effects.

The role of pyrrolidine derivatives in addressing antibiotic resistance represents another significant aspect of their medicinal chemistry importance. As traditional antibiotics become less effective due to bacterial resistance mechanisms, pyrrolidine-based compounds offer alternative approaches for combating infectious diseases. The structural diversity accessible through pyrrolidine modification provides opportunities for developing compounds that can circumvent existing resistance mechanisms. Furthermore, the compound's potential in treating neglected tropical diseases, such as leishmaniasis, highlights its relevance for global health initiatives.

Table 1: Biological Activities of Pyrrolidine Derivatives

Stereochemical Importance of the (3R)-Configuration

The stereochemical configuration at the third carbon of the pyrrolidine ring in 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)- represents a critical determinant of the compound's chemical and biological properties. The (3R)-designation indicates the absolute configuration according to the Cahn-Ingold-Prelog priority rules, where the methanesulfonate group occupies a specific spatial position relative to the pyrrolidine ring. This stereochemical precision is fundamental to the compound's utility in asymmetric synthesis and its interaction with chiral biological targets.

The significance of the (3R)-configuration becomes apparent when comparing enantiomeric pairs of pyrrolidine derivatives. Research on structurally related compounds has revealed substantial differences in biological activity between enantiomers, demonstrating what is known as a eutomer-distomer relationship. For instance, studies on pyrrolidine-based compounds have shown eudismic ratios of approximately 0.54 in certain biological assays, indicating that one enantiomer can be nearly twice as potent as its mirror image. This stereochemical dependence underscores the importance of controlling absolute configuration during synthesis and highlights the potential consequences of using racemic mixtures in pharmaceutical applications.

The three-dimensional arrangement imposed by the (3R)-configuration influences the compound's conformational preferences and molecular recognition capabilities. Pyrrolidine rings typically adopt envelope or half-chair conformations, with the specific conformation being influenced by substituent effects and ring strain considerations. The (3R)-configuration positions the methanesulfonate group in a defined spatial orientation that can participate in specific intermolecular interactions, including hydrogen bonding and electrostatic associations. These interactions are crucial for enzyme binding and can determine selectivity between closely related biological targets.

Synthetic access to the (3R)-configuration requires sophisticated asymmetric methodologies or chiral resolution techniques. The development of stereoselective synthetic routes has been a major focus of pyrrolidine chemistry research, with various approaches including chiral auxiliary-mediated reactions, asymmetric catalysis, and enzymatic resolutions. The methanesulfonate group serves dual purposes in this context: it can be introduced with stereochemical control and subsequently utilized for further transformations while maintaining the (3R)-configuration. This synthetic versatility has made the compound valuable as a chiral building block for accessing more complex molecular architectures.

Table 2: Stereochemical Parameters of 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)-

| Parameter | Value | Significance |

|---|---|---|

| Absolute Configuration | (3R) | Defines spatial arrangement |

| Molecular Weight | 255.34 g/mol | Physicochemical property |

| Chiral Centers | 1 | Single stereogenic center |

| Conformational Preference | Envelope/Half-chair | Ring puckering pattern |

| Enantiomeric Excess | >99% (synthetic) | Stereochemical purity |

Role in Modern Pharmaceutical Development

The role of 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)- in modern pharmaceutical development encompasses multiple dimensions, from synthetic methodology advancement to therapeutic target exploration. Contemporary drug discovery increasingly relies on stereochemically defined building blocks that can provide access to diverse chemical libraries with predictable biological properties. The compound's well-defined (3R)-configuration and versatile methanesulfonate functionality position it as a valuable intermediate for combinatorial chemistry approaches and fragment-based drug design strategies.

The integration of pyrrolidine derivatives into modern pharmaceutical pipelines reflects broader trends toward precision medicine and targeted therapy development. The compound's ability to serve as a scaffold for enzyme inhibitor design has been demonstrated through its application in developing alpha-amylase and alpha-glucosidase inhibitors for diabetes treatment. These applications illustrate how specific molecular architectures can be systematically modified to optimize selectivity, potency, and pharmacokinetic properties. The methodical approach to structure-activity relationship exploration enabled by compounds like 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)- exemplifies modern medicinal chemistry's emphasis on rational drug design.

The compound's utility extends to addressing contemporary challenges in pharmaceutical development, including the need for novel antimicrobial agents and treatments for neglected diseases. Recent research has demonstrated that pyrrolidine-based compounds can exhibit significant activity against drug-resistant pathogens and parasitic organisms. The structural diversity accessible through systematic modification of the pyrrolidine core enables exploration of previously unexplored chemical space, potentially leading to breakthrough therapeutics for conditions with limited treatment options.

Modern pharmaceutical development increasingly emphasizes green chemistry principles and sustainable synthetic methodologies. The synthesis of 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)- and related compounds has benefited from advances in catalytic methods and process optimization. These improvements have reduced environmental impact while enhancing synthetic efficiency, making the compound more accessible for pharmaceutical research. The development of novel synthetic routes, such as photo-promoted ring contraction methods, represents ongoing efforts to expand synthetic accessibility while maintaining environmental responsibility.

The regulatory landscape surrounding stereochemically defined pharmaceutical intermediates has evolved to recognize the importance of absolute configuration in drug development. Regulatory agencies now require detailed characterization of stereochemical properties for pharmaceutical compounds, making intermediates like 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)- essential for meeting these requirements. The compound's well-documented stereochemical properties and synthetic accessibility make it particularly valuable for pharmaceutical companies seeking to develop chiral therapeutics with predictable properties and regulatory compliance.

Properties

IUPAC Name |

[(3R)-1-benzylpyrrolidin-3-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-17(14,15)16-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIDTDIDEPGKHB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O[C@@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (R)-1-Benzylpyrrolidin-3-ol

The alcohol precursor is typically prepared via:

-

Benzylation of pyrrolidin-3-ol : Treatment of pyrrolidin-3-ol with benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours achieves N-benzylation.

-

Asymmetric epoxidation and ring-opening : Chiral epoxides derived from dihydropyrrole intermediates are opened with nucleophiles to install the 3-hydroxy group with high ee.

Methanesulfonylation Conditions

Mesylation of the alcohol employs methanesulfonyl chloride (MsCl) under basic conditions:

-

Reagents : MsCl (1.2–1.5 equiv), triethylamine (TEA, 2.0 equiv)

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.

-

Reaction Time : 2–4 hours, monitored by TLC or HPLC.

Critical Parameters :

-

Temperature control (<10°C) minimizes side reactions (e.g., sulfonate hydrolysis).

-

TEA scavenges HCl , preventing protonation of the amine and ensuring reaction efficiency.

Example Protocol :

-

Dissolve (R)-1-benzylpyrrolidin-3-ol (10.0 g, 52.6 mmol) in DCM (100 mL).

-

Cool to 0°C, add TEA (14.7 mL, 105.2 mmol) dropwise.

-

Add MsCl (5.4 mL, 68.4 mmol) slowly over 30 minutes.

-

Warm to room temperature, stir for 2 hours.

-

Quench with water (50 mL), extract with DCM (3×50 mL), dry (Na₂SO₄), and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the mesylate (85–92%).

Catalytic Asymmetric Synthesis from Prochiral Precursors

Enantioselective Reduction of 3-Keto-pyrrolidine Derivatives

A patent by EP0347818B1 details the hydrogenation of 4-chloro-3-ketobutyronitrile to (R)-4-chloro-3-hydroxybutyronitrile using chiral catalysts (e.g., Ru-BINAP complexes), achieving >95% ee. Subsequent cyclization and benzylation yield (R)-1-benzylpyrrolidin-3-ol.

Steps :

-

Asymmetric hydrogenation :

-

Cyclization :

-

Benzylation : As described in Section 2.1.

Resolution of Racemic Mixtures

For non-catalytic routes, resolution via chiral chromatography or diastereomeric salt formation (e.g., using tartaric acid derivatives) is employed, though this method is less efficient (yields 40–60%).

Comparative Analysis of Methodologies

| Method | Yield | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Direct Mesylation | 85–92% | >99 | High | Short synthetic route |

| Asymmetric Hydrogenation | 75–89% | 95–98 | Moderate | High enantioselectivity |

| Resolution | 40–60% | 99+ | Low | No chiral catalysts required |

Key Observations :

-

Direct mesylation is preferred for industrial-scale synthesis due to fewer steps and higher yields.

-

Asymmetric hydrogenation offers superior ee but requires expensive catalysts.

Challenges and Optimization Strategies

Side Reactions in Mesylation

Purification of Chiral Products

-

Chromatography : Silica gel with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers but is costly.

-

Crystallization : Diastereomeric salts (e.g., with L-tartaric acid) enable economical bulk resolution.

Industrial-Scale Production Insights

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)- has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biological systems and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural features, synthesis, and functional properties.

Table 1: Structural and Configurational Comparison

Key Observations

Substituent Impact on Reactivity and Solubility

- The methanesulfonate group in the target compound provides better hydrolytic stability compared to tosylates (e.g., ) due to the electron-withdrawing nature of the methyl group.

- Diol derivatives (e.g., (3R,4R)-pyrrolidinediol ) exhibit higher polarity (logP ~0.5 estimated) versus sulfonate esters (logP ~2.5), affecting membrane permeability.

Synthetic Challenges Chiral resolution is critical for R-enantiomers. For example, supercritical fluid chromatography (SFC) was used to isolate the R-enantiomer of pyrrolidinylsulfones in RORγt inhibitors . Methanesulfonate introduction typically involves DAST (diethylaminosulfur trifluoride) or direct sulfonylation, as seen in pyrrolidine intermediates .

Pharmacological Relevance Vernakalant (a pyrrolidinol derivative with R-configuration) demonstrates atrial fibrillation treatment efficacy, highlighting the importance of stereochemistry . Tosylate and methanesulfonate esters are often used as leaving groups in nucleophilic substitution reactions, influencing prodrug activation .

Biological Activity

Overview

3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)- is a chemical compound characterized by a pyrrolidine ring structure with a phenylmethyl group and a methanesulfonate ester. Its unique molecular configuration suggests potential biological activities that merit further investigation. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₇NO₃S

- Molar Mass : 255.33 g/mol

- CAS Number : 114715-35-4

- Density : 1.25 g/cm³ (predicted)

- Boiling Point : 398.6 °C (predicted)

- pKa : 7.35 (predicted)

The biological activity of 3-Pyrrolidinol, 1-(phenylmethyl)-, 3-methanesulfonate, (3R)- is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that this compound may function as an enzyme inhibitor or activator, influencing cellular processes such as signal transduction and metabolic regulation .

Enzyme Interaction

Research indicates that the compound may exhibit inhibitory effects on certain enzymes, particularly those involved in metabolic pathways. For instance, it has been suggested that it could modulate the activity of enzymes related to neurotransmitter metabolism and detoxification processes .

Pharmacological Potential

The compound's structural characteristics suggest its viability as a precursor for drug development. Investigations into its pharmacological effects are ongoing, particularly in the context of neurological disorders where modulation of neurotransmitter systems is crucial .

Study on Antimicrobial Activity

A comparative study involving pyrrolidine derivatives highlighted their potential antibacterial effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be promising for further development into therapeutic agents .

In Silico Studies

Computational analyses have indicated that 3-Pyrrolidinol may interact favorably with active sites of various proteins involved in disease pathways. These studies support the hypothesis that the compound could serve as a lead compound in drug design targeting specific receptors or enzymes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 3-Pyrrolidinol, 1-methyl-, 3-methanesulfonate | Methyl group instead of phenylmethyl | Moderate antibacterial properties |

| 3-Pyrrolidinol, 1-(1-methylethyl)-, 3-methanesulfonate | Isopropyl group | Neurotransmitter modulation potential |

| 3-Pyrrolidinol, 1-(methylsulfonyl)-, 3-methanesulfonate | Sulfonyl group | Limited studies; potential activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.